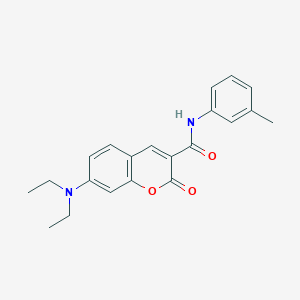![molecular formula C17H27BrCl2N2O2 B4136852 N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136852.png)
N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
Vue d'ensemble
Description
N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in medicine.
Mécanisme D'action
The mechanism of action of N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It also binds to and activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects
N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory molecules such as prostaglandins and cytokines. It also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its high potency and specificity. It has been shown to have a strong inhibitory effect on COX-2 and PPARγ, making it a useful tool for studying these targets. However, one limitation is that it may have off-target effects on other enzymes and receptors in the body, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Applications De Recherche Scientifique
N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride has been studied for its potential applications in the treatment of various medical conditions. It has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2.2ClH/c1-2-10-22-17-5-4-16(18)13-15(17)14-19-6-3-7-20-8-11-21-12-9-20;;/h2,4-5,13,19H,1,3,6-12,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLINEJEDBABMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide hydrate](/img/structure/B4136780.png)
![4-[2-(benzyloxy)phenyl]-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4136782.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4136805.png)

![N-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4136824.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-[(5-nitro-2-furoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4136832.png)
![ethyl 1-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4136835.png)
![methyl [4-(5-{[(4-methoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4136837.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-tert-butylphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136844.png)
![3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile](/img/structure/B4136846.png)
![2-{[6-iodo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4136848.png)

![2-(1-adamantyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4136869.png)
![2-(1-adamantyl)-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136879.png)